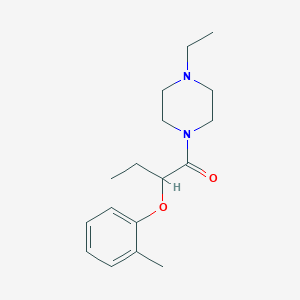

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one

Description

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-4-15(21-16-9-7-6-8-14(16)3)17(20)19-12-10-18(5-2)11-13-19/h6-9,15H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBASLNYXTYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199360 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959244-31-6 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959244-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one, a compound with the CAS number 959244-31-6, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C13H20N2O2

- Molecular Weight: 236.31 g/mol

- Chemical Structure: The compound features a piperazine ring substituted with an ethyl group and a butanone moiety linked to a methylphenoxy group.

Research indicates that piperazine derivatives often exhibit various biological activities, including:

- Acetylcholinesterase Inhibition: Some piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Antioxidant Activity: Certain studies suggest that derivatives of piperazine may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

Antidepressant Activity

This compound has been evaluated for its antidepressant-like effects in animal models. The compound demonstrated significant reductions in immobility time in forced swim tests, indicative of potential antidepressant activity.

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may help maintain cognitive function and protect against neurodegenerative diseases.

Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives, including this compound, revealed that these compounds could bind effectively to the active site of acetylcholinesterase. The binding affinity was assessed using molecular docking simulations, showing promising results for therapeutic applications in Alzheimer's disease .

Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant capabilities of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, it was found that the compound significantly scavenged free radicals, suggesting its utility in mitigating oxidative damage in cells .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

- Butanone Substitutions: The 2-methylphenoxy group contrasts with 2-ethylamino (eutylone) or 4-cinnamyl (2-Methyl AP-237) groups. Phenoxy substituents may reduce polarity compared to amino groups, affecting solubility and metabolic stability .

- Synthetic Accessibility: Unlike 2-Methyl AP-237, which requires cinnamyl incorporation, the target compound’s synthesis likely involves phenolic coupling, a more straightforward reaction .

Pharmacological and Regulatory Considerations

- 4-(4-Methylpiperazin-1-yl)butan-2-one: Limited to laboratory use, highlighting the role of substituents in determining application .

Table 2: Pharmacological and Regulatory Profiles

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Formation of the piperazine-ethyl intermediate via alkylation of 4-ethylpiperazine with a halogenated precursor.

- Step 2 : Coupling the intermediate with 2-(2-methylphenoxy)butan-1-one under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to promote ether bond formation .

- Critical Conditions : Temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the ethylpiperazine and phenoxy moieties.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, often using SHELX software for refinement .

- HPLC : Assesses purity (>95% threshold for biological assays) .

Q. How is the compound’s crystal structure determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. Key parameters include:

- Data Collection : Low-temperature (113 K) settings to minimize thermal motion.

- Refinement : Iterative cycles using SHELXL to achieve R-factors <0.05 .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or crystallographic data?

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., excess alkylating agent) or switch solvents (e.g., THF for better solubility). Monitor reaction progress via TLC .

- Crystallographic Variations : Cross-validate using multiple software (e.g., OLEX2 vs. SHELX) and check for twinning or disorder in the crystal lattice. Re-refinement with updated parameters may resolve inconsistencies .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

Q. How does the compound interact with acetylcholinesterase, and what structural features drive its inhibitory activity?

Molecular docking studies (e.g., using AutoDock Vina) reveal that the ethylpiperazine group binds to the enzyme’s peripheral anionic site, while the phenoxy moiety occupies the catalytic triad. Key interactions include:

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?

Q. How can researchers mitigate challenges in stereochemical control during synthesis?

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) to enforce enantioselectivity at the butanone center.

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.